N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group. The 1,3,4-oxadiazole ring is known for metabolic stability and π-π stacking capabilities, while the sulfamoyl group may contribute to enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .
Synthesis routes for analogous compounds (e.g., triazole-thiones) involve condensation of hydrazinecarbothioamides with α-halogenated ketones under basic conditions, as demonstrated in . Spectral characterization (IR, NMR) confirms key functional groups:
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-12-33-17)35(29,30)18-9-6-15(7-10-18)21(28)24-23-26-25-22(34-23)19-11-8-16(31-2)13-20(19)32-3/h4-13H,14H2,1-3H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTWQAVJMMNYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound that belongs to the class of oxadiazole derivatives. This class has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N4O5S
- Molecular Weight : 396.44 g/mol
- IUPAC Name : this compound
Structural Features
The oxadiazole ring is known for its ability to interact with various biological targets. The presence of the dimethoxyphenyl group and the furan moiety may enhance the compound's lipophilicity and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of oxadiazole derivatives. For instance, compounds similar to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl) have shown significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Antimicrobial Activity
Oxadiazole derivatives have also been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular functions.
Research Findings
Research has indicated that compounds with a similar oxadiazole framework have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial protein synthesis or disruption of cell wall integrity .
Anti-inflammatory Properties
Oxadiazole derivatives are also being explored for their anti-inflammatory effects. The presence of certain functional groups can modulate inflammatory pathways.
In Vivo Studies
In animal models, oxadiazole compounds have been observed to reduce inflammation markers significantly. This suggests a potential role in treating inflammatory diseases such as arthritis or colitis .
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : Likely facilitated by lipophilic characteristics due to the dimethoxyphenyl group.
- Distribution : Expected to be wide due to its ability to cross lipid membranes.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes.
- Excretion : Primarily through renal pathways after conjugation .
Table: Summary of ADME Properties
| Property | Description |
|---|---|
| Absorption | High (lipophilic nature) |
| Distribution | Wide (crosses biological membranes easily) |
| Metabolism | Hepatic (via cytochrome P450 enzymes) |
| Excretion | Renal (conjugated metabolites) |
Comparison with Similar Compounds
Oxadiazole Derivatives with Sulfamoyl-Benzamide Moieties
Key Observations :
Thiadiazole and Triazole Analogs
Key Observations :
Tetrazole and Urea-Linked Derivatives
Key Observations :
- Applications : Tetrazole derivatives () are prioritized in agrochemistry, whereas the target compound’s sulfamoyl group suggests pharmaceutical relevance.
Research Findings and Trends
- Synthetic Flexibility : The target compound’s oxadiazole and sulfamoyl motifs allow modular synthesis, similar to triazoles in and thiadiazoles in .
- Bioactivity Gaps : While tetrazole-ureas () show herbicidal activity, the target compound’s furan and methoxy groups may redirect activity toward mammalian enzyme inhibition.
- Spectral Benchmarking : IR and NMR data from provide a template for validating the tautomeric state and substituent effects in analogs.
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acid Derivatives
Hydrazides react with carboxylic acid derivatives (e.g., acyl chlorides) under alkaline conditions to form the oxadiazole ring. For example, methyl 2-chloro-5-cyanobenzoate undergoes reaction with hydroxylamine hydrochloride to yield an amine oxime intermediate, which is subsequently cyclized using 3,6-dichloropicolinoyl chloride in toluene at reflux. This method achieves yields of 73–79% when catalyzed by L-proline at 70–100°C.
Key Conditions
| Catalyst | Temperature | Yield (%) |
|---|---|---|
| L-proline | 70°C → 100°C | 79 |
| None | 100°C | <5 |
Cyclodesulfurization of Thiosemicarbazides
Thiosemicarbazides, prepared from hydrazides and isothiocyanates, undergo cyclodesulfurization using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). This method avoids toxic desulfurizing agents (e.g., mercury acetate) and achieves yields up to 85% in DMF at 50°C.
Optimized Protocol
Installation of the Sulfamoyl Moiety
The N-(furan-2-ylmethyl)-N-methylsulfamoyl group is synthesized in two stages:
Preparation of N-(Furan-2-ylmethyl)-N-methylsulfamoyl Chloride
Furan-2-ylmethylamine reacts with methylsulfamoyl chloride in dichloromethane at 0°C, followed by slow warming to room temperature. The product is isolated via filtration and used without further purification.
Reaction Scheme
Furan-2-ylmethylamine + CH₃NSO₂Cl → N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride
Yield: 89%
Sulfonylation of the Benzamide Intermediate
The sulfamoyl chloride is coupled to 4-aminobenzoyl chloride using triethylamine as a base. The reaction proceeds in acetonitrile at 40°C for 6 hours, yielding 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoyl chloride.
Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | Acetonitrile | 40°C | 82 |
Final Coupling of Components
The oxadiazole and benzamide intermediates are coupled via amide bond formation. Activated ester methodology using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF achieves yields of 75–80%.
Optimized Coupling Protocol
- Reagents : HATU (1.2 eq), DIPEA (2 eq)
- Solvent : DMF
- Temperature : Room temperature, 12 h
- Yield : 78%
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Characterization data includes:
- ¹H NMR (500 MHz, DMSO- d₆): δ 8.14 (s, 1H, oxadiazole-H), 7.72 (d, J = 8.5 Hz, 1H), 6.89–7.21 (m, furan-H).
- HRMS : m/z 498.51 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods and their efficiencies:
Challenges and Optimization Opportunities
- Oxadiazole Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments.
- Sulfamoyl Reactivity : Competitive side reactions during sulfonylation require precise stoichiometry.
- Scalability : TBTU and HATU are cost-prohibitive for large-scale synthesis; alternative reagents like EDC/HOBt are under investigation.
Q & A
Q. Protocol :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via UPLC .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for oxadiazoles) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Basic: What are the key challenges in scaling up the synthesis of this compound?
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
- Yield optimization : Replace low-yielding steps (e.g., coupling reactions) with flow chemistry for better heat/mass transfer .
- Cost : Source high-purity furan-2-ylmethylamine via catalytic hydrogenation instead of Grignard routes .
Advanced: How can researchers elucidate the mechanism of action for this compound’s anticancer activity?
Q. Approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells .
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., caspase-3 activation) .
- Kinase profiling : Use KinomeScan to identify inhibited kinases (e.g., Aurora A) at 1 μM concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
